Technical Guide: Physicochemical Properties of (1S,2S)-2-Aminocyclohexanol Hydrochloride
Technical Guide: Physicochemical Properties of (1S,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of (1S,2S)-2-Aminocyclohexanol hydrochloride. Due to the prevalence of data for various stereoisomers and the free base form, this document critically evaluates and presents the most relevant information, highlighting areas where data is ambiguous or absent for the specific (1S,2S) hydrochloride salt. Standardized experimental protocols for the determination of key physicochemical parameters are detailed to aid in the consistent characterization of this compound. Furthermore, a generalized workflow for physicochemical analysis is presented visually to guide researchers in their characterization efforts.
Introduction
(1S,2S)-2-Aminocyclohexanol and its hydrochloride salt are chiral building blocks of significant interest in organic synthesis and drug development. The stereochemistry of the amino and hydroxyl groups on the cyclohexane ring imparts specific conformational properties that are crucial for their application in asymmetric synthesis and as precursors for biologically active molecules. Accurate characterization of the physicochemical properties of the hydrochloride salt is essential for its handling, formulation, and quality control in research and development settings.
This guide aims to consolidate the available data for (1S,2S)-2-Aminocyclohexanol hydrochloride, provide standardized methodologies for its analysis, and offer a logical workflow for its characterization.
Chemical Identity and Structure
| Property | Value |
| Chemical Name | (1S,2S)-2-Aminocyclohexanol hydrochloride |
| Synonyms | trans-(1S,2S)-2-Aminocyclohexanol hydrochloride |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol [1] |
| CAS Number | Data for the specific (1S,2S) hydrochloride is ambiguous. The CAS number for the free base, (1S,2S)-2-aminocyclohexanol, is 74111-21-0.[2] The CAS number 89584-01-0 is also associated with the free base and sometimes ambiguously with the hydrochloride.[3] For comparison, the CAS number for (1R,2R)-trans-2-Aminocyclohexanol hydrochloride is 13374-31-7[4] and for (1S,2R)-cis-2-Aminocyclohexanol hydrochloride is 200352-28-9.[5] |
| Chemical Structure | ![]() |
| InChI Key | LKKCSUHCVGCGFA-WDSKDSINSA-N (for the free base) |
| SMILES | N[C@H]1CCCC[C@@H]1O.Cl |
Physical and Chemical Properties
The following table summarizes the available physical and chemical property data. It is important to note that some of the data may correspond to the free base or other stereoisomers due to inconsistencies in reporting in the literature.
| Property | Value | Notes and References |
| Appearance | White to light yellow solid/crystalline powder. | [1][3] |
| Melting Point | 188-189 °C | This value is reported for "(1S,2S)-2-AMINOCYCLOHEXANOL" with CAS 89584-01-0, which is often associated with the free base or ambiguously with the hydrochloride.[3] For comparison, trans-2-Aminocyclohexanol hydrochloride has a reported melting point range of 172-177 °C.[1] |
| Boiling Point | Not available | Data for the hydrochloride salt is not readily available. |
| Solubility | Soluble in water. | The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[1] |
| pKa | Not available | Data for the hydrochloride salt is not readily available. |
Spectroscopic Data
Detailed spectroscopic data specifically for (1S,2S)-2-Aminocyclohexanol hydrochloride is not consistently available. Researchers should perform their own analyses for confirmation. General expected spectral characteristics are described in the experimental protocols.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of (1S,2S)-2-Aminocyclohexanol hydrochloride.
Melting Point Determination
Method: Capillary Melting Point Method.[6][7][8][9]
Apparatus: Digital melting point apparatus, capillary tubes, thermometer.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/minute for a preliminary determination.
-
For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.
Solubility Determination
Method: Equilibrium Solubility Method.[10][11][12][13]
Apparatus: Vials, analytical balance, orbital shaker, pH meter, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
Procedure:
-
Add an excess amount of (1S,2S)-2-Aminocyclohexanol hydrochloride to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed vial.
-
Agitate the vials in an orbital shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Measure the pH of the resulting solution.
-
Filter the suspension to remove undissolved solid.
-
Dilute an aliquot of the clear filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Thin Solid Film or KBr Pellet Method.[14][15][16][17][18]
Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr) or KBr pellet press.
Procedure (Thin Solid Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Apply a drop of the solution to the surface of a salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Acquire the IR spectrum.
Procedure (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-State NMR.[19][20][21][22][23]
Apparatus: NMR spectrometer, NMR tubes.
Procedure:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. Key signals to observe include those for the cyclohexyl ring protons and carbons, particularly the methine protons at the C1 and C2 positions, which will be indicative of the trans stereochemistry.
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) Mass Spectrometry.[24][25][26][27][28]
Apparatus: Mass spectrometer with an ESI source.
Procedure:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode. The expected molecular ion for the free base [M+H]⁺ would be at m/z 116.11.
Mandatory Visualizations
The following diagrams illustrate generalized workflows relevant to the characterization of (1S,2S)-2-Aminocyclohexanol hydrochloride.
Caption: General workflow for determining the physicochemical properties.
Caption: Workflow for spectroscopic analysis and structural confirmation.
Safety Information
(1S,2S)-2-Aminocyclohexanol hydrochloride should be handled in accordance with good laboratory practices. It may cause skin and eye irritation.[29] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[29][30]
Conclusion
This technical guide has summarized the available physicochemical data for (1S,2S)-2-Aminocyclohexanol hydrochloride, acknowledging the existing ambiguities in the literature. The provided experimental protocols offer a standardized approach for researchers to characterize this important chiral building block. The workflow diagrams serve as a visual aid for planning and executing a comprehensive physicochemical analysis. Further research is needed to establish a complete and verified set of properties specifically for the (1S,2S) hydrochloride stereoisomer to support its application in scientific and industrial research.
References
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